molecular formula C11H6F3NO2 B1603559 7-(Trifluoromethyl)quinoline-2-carboxylic acid CAS No. 1092304-95-4

7-(Trifluoromethyl)quinoline-2-carboxylic acid

Cat. No. B1603559
M. Wt: 241.17 g/mol
InChI Key: UJSASPCHJPRAQX-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ . It is also known as 2-(trifluoromethyl)-7-quinolinecarboxylic acid . The compound is a white to yellow solid and has a molecular weight of 241.17 g/mol .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)quinoline-2-carboxylic acid consists of a quinoline ring with a carboxylic acid group at position 2 and a trifluoromethyl group at position 7. The IUPAC name reflects this structure: 2-(trifluoromethyl)-7-quinolinecarboxylic acid .


Physical And Chemical Properties Analysis

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Potential: Amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized using microwave irradiation, showing significant anticancer activity against various carcinoma cell lines (Bhatt, Agrawal, & Patel, 2015).
  • Antimicrobial Studies: Derivatives of 7-(trifluoromethyl)quinoline have been synthesized and tested for their antimicrobial performance against various bacteria and fungi, showing potential as antituberculosis agents (Garudachari et al., 2014).

Photochemical Properties

  • Fluorescence Imaging: Some derivatives of 7-aminoquinolines have been found to exhibit strong intramolecular charge-transfer fluorescence, used for live-cell imaging, particularly targeting the Golgi apparatus in various cell lines (Chen et al., 2019).
  • Photostability Studies: The photophysical behaviors of certain quinoline derivatives in different solvent polarities have been studied, showing large Stokes shift emission patterns, useful for fluorescent applications (Padalkar & Sekar, 2014).

Synthesis Methods

  • Microwave-Irradiated Synthesis: The use of microwave irradiation in synthesizing quinoline derivatives has been explored, offering advantages such as shorter reaction times and higher yields (Bhatt & Agrawal, 2010).

Material Science Applications

  • Corrosion Inhibitors: Quinoline derivatives have been analyzed for their effectiveness as corrosion inhibitors for mild steel in acidic mediums, showing high inhibition efficiency (Singh, Srivastava, & Quraishi, 2016).

Safety And Hazards

The compound is considered hazardous, with potential skin and eye irritation. Proper handling precautions are necessary .

Future Directions

Research on 7-(Trifluoromethyl)quinoline-2-carboxylic acid could explore its biological activities, potential drug development, and optimization of synthetic routes. Investigating its interactions with specific targets and evaluating its safety profile would be valuable for future applications .

properties

IUPAC Name

7-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSASPCHJPRAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608119
Record name 7-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)quinoline-2-carboxylic acid

CAS RN

1092304-95-4
Record name 7-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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